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Compound of Interest

Compound Name: 2-Butanoylcyclohexan-1-one

Cat. No.: B15278934 Get Quote

A Technical Guide to 2-Butanoylcyclohexan-1-one

Introduction
2-Butanoylcyclohexan-1-one, a β-diketone, is a molecule of interest in organic synthesis and

potentially in the development of bioactive compounds. This technical guide provides a

comprehensive overview of its nomenclature, chemical properties, synthesis, and known

biological activities, tailored for researchers, scientists, and professionals in drug development.

IUPAC Name and Synonyms
The compound with the chemical structure of a butanoyl group attached to the second carbon

of a cyclohexan-1-one ring is systematically named according to IUPAC nomenclature.

IUPAC Name: 2-butanoylcyclohexan-1-one[1]

Synonyms:

2-butyrylcyclohexanone[1]

2-Butyrylcyclohexan-1-one[1]

2-butanoyl-cyclohexan-1-one[1]

Chemical and Physical Properties
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A summary of the key computed chemical and physical properties of 2-butanoylcyclohexan-1-
one is presented in the table below. This data is essential for understanding its behavior in

various experimental conditions.

Property Value Source

Molecular Formula C₁₀H₁₆O₂ PubChem

Molecular Weight 168.23 g/mol PubChem[1]

XLogP3 1.7 PubChem[1]

Hydrogen Bond Donor Count 0 PubChem[1]

Hydrogen Bond Acceptor

Count
2 PubChem[1]

Rotatable Bond Count 3 PubChem[1]

Exact Mass 168.115029749 Da PubChem[1]

Monoisotopic Mass 168.115029749 Da PubChem[1]

Topological Polar Surface Area 34.1 Å² PubChem[1]

Heavy Atom Count 12 PubChem[1]

Experimental Protocols
Synthesis of 2-Butanoylcyclohexan-1-one via Stork
Enamine Acylation
A reliable method for the synthesis of 2-acylcyclohexanones is the Stork enamine acylation.[2]

This multi-step process involves the formation of an enamine from cyclohexanone, followed by

acylation with an acyl halide, and subsequent hydrolysis to yield the desired β-diketone.[2][3][4]

[5][6]

Step 1: Enamine Formation

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser,

combine cyclohexanone and a slight excess of a secondary amine (e.g., pyrrolidine,
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morpholine) in a suitable solvent such as toluene or benzene.

Add a catalytic amount of an acid catalyst, for instance, p-toluenesulfonic acid.

Heat the mixture to reflux. The water formed during the reaction is removed azeotropically

and collected in the Dean-Stark trap, driving the equilibrium towards the enamine product.

Monitor the reaction progress by observing the amount of water collected. Once the

theoretical amount of water is collected, the reaction is considered complete.

Remove the solvent and excess amine under reduced pressure to yield the crude enamine.

Step 2: Acylation of the Enamine

Dissolve the crude enamine in an aprotic solvent like dioxane or THF.

Cool the solution in an ice bath.

Add butyryl chloride dropwise to the cooled enamine solution with stirring. An exothermic

reaction is expected.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for several hours to ensure complete acylation.

Step 3: Hydrolysis of the Iminium Salt

To the reaction mixture from Step 2, add an aqueous acid solution (e.g., dilute HCl) to

hydrolyze the intermediate iminium salt.

Stir the mixture vigorously until the hydrolysis is complete, which can be monitored by TLC.

Perform a work-up by extracting the aqueous mixture with an organic solvent such as diethyl

ether or ethyl acetate.

Wash the combined organic extracts with water and brine, then dry over an anhydrous salt

like MgSO₄ or Na₂SO₄.
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Remove the solvent under reduced pressure to obtain the crude 2-butanoylcyclohexan-1-
one.

Step 4: Purification

The crude product can be purified by vacuum distillation or column chromatography on silica

gel to yield the pure 2-butanoylcyclohexan-1-one.

Step 1: Enamine Formation

Step 2: Acylation Step 3: Hydrolysis

Cyclohexanone

N-(cyclohex-1-en-1-yl)pyrrolidine
(Enamine)

+ Pyrrolidine, H⁺ cat.

Pyrrolidine
(Secondary Amine)

Iminium Salt Intermediate+ Butyryl Chloride

Butyryl Chloride

2-Butanoylcyclohexan-1-one+ H₃O⁺

Click to download full resolution via product page

Stork enamine synthesis of 2-butanoylcyclohexan-1-one.

Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

protons on the cyclohexane ring and the butanoyl chain. The proton at the C2 position will be

a multiplet. The methylene and methyl protons of the butanoyl group will appear as multiplets

and a triplet, respectively, in the upfield region.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbonyl

carbons (one from the cyclohexanone ring and one from the butanoyl group), the carbons of

the cyclohexane ring, and the carbons of the butanoyl chain.
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Mass Spectrometry (MS)

The mass spectrum, typically obtained via Gas Chromatography-Mass Spectrometry (GC-

MS), will show the molecular ion peak (M⁺) corresponding to the molecular weight of the

compound.

Common fragmentation patterns for ketones include α-cleavage, leading to the loss of alkyl

radicals from the butanoyl chain. A prominent fragment would be the acylium ion

[CH₃CH₂CH₂CO]⁺.[7]

Biological Activity and Signaling Pathways
While specific biological data for 2-butanoylcyclohexan-1-one is not extensively documented,

it belongs to the class of 2-acylcyclohexane-1,3-diones, which are known to exhibit herbicidal

activity.

Mechanism of Action: HPPD Inhibition
Many 2-acylcyclohexanedione derivatives function as herbicides by inhibiting the enzyme 4-

hydroxyphenylpyruvate dioxygenase (HPPD).[8][9] HPPD is a key enzyme in the metabolic

pathway of tyrosine in plants.[8][10]

The inhibition of HPPD leads to a cascade of effects:

Blockage of Plastoquinone Synthesis: HPPD is essential for the synthesis of homogentisic

acid, a precursor to plastoquinone.[11] Plastoquinone is a vital component of the

photosynthetic electron transport chain.[11]

Inhibition of Carotenoid Biosynthesis: Plastoquinone is also a cofactor for phytoene

desaturase, an enzyme in the carotenoid biosynthesis pathway. The depletion of

plastoquinone indirectly inhibits the formation of carotenoids.

Photooxidative Damage: Carotenoids protect chlorophyll from photo-oxidation. In their

absence, chlorophyll is rapidly degraded by sunlight, leading to the characteristic "bleaching"

of the plant tissues.[12]
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Inhibition of Tocopherol (Vitamin E) Synthesis: Homogentisic acid is also a precursor for

tocopherols, which act as antioxidants. The lack of tocopherols contributes to oxidative

stress within the plant cells.[12]

Ultimately, the disruption of photosynthesis and the accumulation of oxidative damage lead to

the death of the susceptible plant.
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Mechanism of action of HPPD-inhibiting herbicides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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